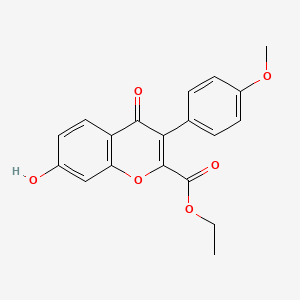
ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves the Pechmann condensation reaction. This method uses phenol and β-ketoester as starting materials, catalyzed by various acids such as sulfuric acid, trifluoroacetic acid, or solid acid catalysts like tungstate sulfuric acid . The reaction conditions are generally mild and eco-friendly, with high yields and short reaction times.
Industrial Production Methods
For industrial production, the Pechmann condensation is preferred due to its simplicity and efficiency. The use of reusable solid acid catalysts makes the process cost-effective and environmentally friendly. The reaction is typically carried out in a solvent-free environment or with minimal solvent use to reduce waste and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the chromene ring or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced chromene derivatives .
Aplicaciones Científicas De Investigación
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of fluorescent probes, dyes, and optical materials due to its strong fluorescence properties
Mecanismo De Acción
The mechanism of action of ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit DNA gyrase, leading to antibacterial effects, or interact with cellular pathways to exert anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant and anti-inflammatory properties.
4-Methyl-7-hydroxycoumarin: Used as a choleretic drug.
Novobiocin: An antibiotic that inhibits DNA gyrase
Uniqueness
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitutions, which enhance its chemical stability and biological activity. Its strong fluorescence makes it particularly valuable in the development of fluorescent probes and optical materials .
Propiedades
IUPAC Name |
ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-24-19(22)18-16(11-4-7-13(23-2)8-5-11)17(21)14-9-6-12(20)10-15(14)25-18/h4-10,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHOKSNGWOQYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729147.png)
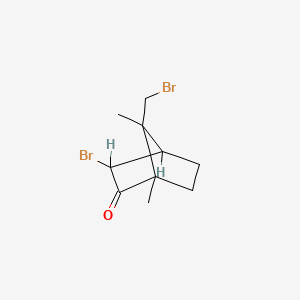
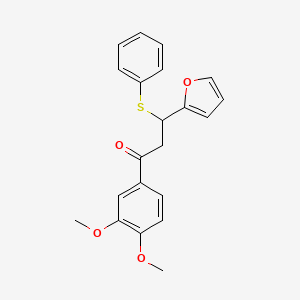
![4-ethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B7729169.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7729182.png)
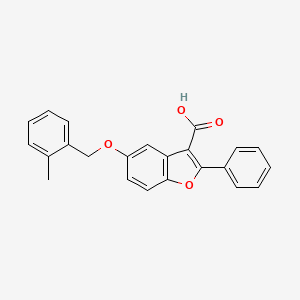
![3-(1,3-benzothiazol-2-yl)-2-methyl-8-[(3-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729190.png)
![3-(1,3-benzothiazol-2-yl)-2-methyl-8-[(4-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729194.png)
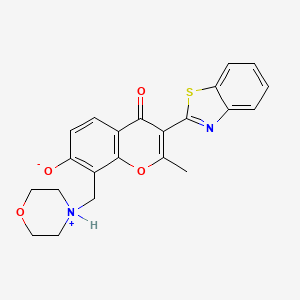
![3-(1,3-benzothiazol-2-yl)-8-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-2-oxo-2H-chromen-7-olate](/img/structure/B7729213.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-olate](/img/structure/B7729217.png)

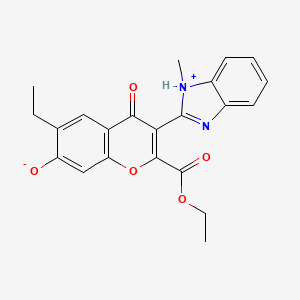
![3-(2-methoxyphenyl)-8-[(2-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729234.png)
